molecular formula C10H12N2 B066282 4-Isopropylphenyl cyanamide CAS No. 163805-10-5

4-Isopropylphenyl cyanamide

Cat. No. B066282
M. Wt: 160.22 g/mol
InChI Key: BXPLSQXTEDIXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylphenyl cyanamide, also known as iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s and was later discovered to have other potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-Isopropylphenyl cyanamide is primarily related to its inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 4-Isopropylphenyl cyanamide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.

Biochemical And Physiological Effects

In addition to its effects on neurotransmitter levels, 4-Isopropylphenyl cyanamide has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Isopropylphenyl cyanamide in lab experiments is its well-established mechanism of action and pharmacological profile. It has been extensively studied in both animal and human models, and its effects on neurotransmitter levels and brain function are well understood. However, one of the limitations of using 4-Isopropylphenyl cyanamide in lab experiments is its potential for non-specific effects, as it can interact with a wide range of targets in the brain and body.

Future Directions

There are many potential future directions for research on 4-Isopropylphenyl cyanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these conditions. Another area of interest is its potential use in combination with other drugs or therapies, as it may be able to enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropylphenyl cyanamide and its potential for use in other areas of scientific research.

Scientific Research Applications

4-Isopropylphenyl cyanamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects, and studies have shown that it can protect against oxidative stress and inflammation in the brain. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

163805-10-5

Product Name

4-Isopropylphenyl cyanamide

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(4-propan-2-ylphenyl)cyanamide

InChI

InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3

InChI Key

BXPLSQXTEDIXAQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC#N

synonyms

Cyanamide, [4-(1-methylethyl)phenyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (1.59 g, 15 mmol) in diethylether (20) was added dropwise to a solution of 4-isopropylaniline (3.24 g) in diethylether (50 mL) at 4° C. with stirring. After the addition, the reaction mixture was kept stirring at room temperature for 18 h. Then a solution with white precipitates formed and the precipitates were removed by filtration. The etherate solution was washed with aqueous HCl (1N, 30 mL, two times) as well as brine, dried over MgSO4, filtered, concentrated, and dried under vacuum to yield 4-isopropylphenyl cyanamide (2.0 g, 84%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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